Bienvenue dans la boutique en ligne BenchChem!

Humalog

Pharmacokinetics Euglycemic Clamp Insulin Absorption

Insulin lispro (Humalog) is the definitive rapid-acting insulin analog reference standard, molecularly engineered via Lys(B28)/Pro(B29) inversion to disrupt hexamer self-association, thereby accelerating subcutaneous dissociation into absorbable monomers. This yields a significantly faster onset, higher peak concentration, and shorter duration versus regular human insulin. Its extensively characterized PK/PD profile—including dose-proportional exposure validated in euglycemic clamp studies—establishes it as the gold-standard comparator for novel ultra-rapid insulin development, closed-loop automated delivery systems, and pharmacokinetic investigations in pediatric and renally impaired populations. Sourced at ≥98% purity to ensure reproducible, translatable preclinical outcomes.

Molecular Formula C257H383N65O77S6
Molecular Weight 5808 g/mol
Cat. No. B13829966
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHumalog
Molecular FormulaC257H383N65O77S6
Molecular Weight5808 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC2CSSCC(C(=O)NC(CSSCC(C(=O)NCC(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CO)CC(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)CC(C)C)CCC(=O)O)CC(=O)N)CC4=CC=C(C=C4)O)C(=O)NC(CC(=O)N)C(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NCC(=O)NC(CC5=CC=CC=C5)C(=O)NC(CC6=CC=CC=C6)C(=O)NC(CC7=CC=C(C=C7)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)N8CCCC8C(=O)NC(C(C)O)C(=O)O)C(C)C)CC(C)C)CC9=CC=C(C=C9)O)CC(C)C)C)CCC(=O)O)C(C)C)CC(C)C)CC2=CNC=N2)CO)NC(=O)C(CC(C)C)NC(=O)C(CC2=CNC=N2)NC(=O)C(CCC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC2=CC=CC=C2)N)C(=O)NC(C(=O)NC(C(=O)N1)CO)C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C(C)CC)NC(=O)CN
InChIInChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)251(392)317-204(130(21)22)247(388)287-158(75-82-200(349)350)217(358)282-155(71-78-189(263)335)221(362)308-183-116-403-404-117-184-242(383)305-178(111-324)239(380)294-162(88-123(7)8)224(365)295-168(95-140-53-61-146(329)62-54-140)227(368)283-153(69-76-187(261)333)218(359)290-161(87-122(5)6)222(363)285-157(74-81-199(347)348)220(361)302-174(101-190(264)336)234(375)298-170(97-142-57-65-148(331)66-58-142)230(371)309-182(241(382)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-152(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)226(367)297-167(94-139-48-38-33-39-49-139)229(370)299-171(98-143-59-67-149(332)68-60-143)237(378)319-207(134(26)326)252(393)288-159(50-40-41-83-258)254(395)322-85-43-52-186(322)245(386)321-209(136(28)328)256(398)399)311-249(390)203(129(19)20)316-235(376)164(90-125(11)12)292-228(369)169(96-141-55-63-147(330)64-56-141)296-223(364)160(86-121(3)4)289-210(351)133(25)277-215(356)156(73-80-198(345)346)286-246(387)202(128(17)18)315-236(377)165(91-126(13)14)293-232(373)173(100-145-106-270-120-276-145)301-238(379)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-243(183)384)244(385)320-208(135(27)327)253(394)306-179(112-325)240(381)318-206(132(24)30-2)250(391)312-184)307-225(366)163(89-124(9)10)291-231(372)172(99-144-105-269-119-275-144)300-219(360)154(70-77-188(262)334)284-233(374)175(102-191(265)337)303-248(389)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,368)(H,284,374)(H,285,363)(H,286,387)(H,287,388)(H,288,393)(H,289,351)(H,290,359)(H,291,372)(H,292,369)(H,293,373)(H,294,380)(H,295,365)(H,296,364)(H,297,367)(H,298,375)(H,299,370)(H,300,360)(H,301,379)(H,302,361)(H,303,389)(H,304,382)(H,305,383)(H,306,394)(H,307,366)(H,308,362)(H,309,371)(H,310,384)(H,311,390)(H,312,391)(H,313,339)(H,314,352)(H,315,377)(H,316,376)(H,317,392)(H,318,381)(H,319,378)(H,320,385)(H,321,386)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)/t131-,132-,133-,134+,135+,136+,150-,151-,152-,153-,154-,155-,156-,157-,158-,159-,160-,161-,162-,163-,164-,165-,166-,167-,168-,169-,170-,171-,172-,173-,174-,175-,176-,177-,178-,179-,180-,181-,182-,183-,184-,185-,186-,201-,202-,203-,204-,205-,206-,207-,208-,209-/m0/s1
InChIKeyAIRYAONNMGRCGJ-FHFVDXKLSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 5.73 mg / 6 mg / 6.06 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Humalog (Insulin Lispro) Procurement Guide: Differentiated Pharmacokinetic Profile vs. Regular Human Insulin and Alternative Rapid-Acting Analogs


Humalog (insulin lispro) is a rapid-acting human insulin analog manufactured by Eli Lilly and Company, distinguished from endogenous human insulin by the inversion of the natural B-chain amino acid sequence at positions B28 (proline) and B29 (lysine) to Lys(B28), Pro(B29) [1]. This single molecular modification substantially reduces the molecule's capacity for self-association into hexamers in solution, leading to accelerated dissociation into absorbable monomers following subcutaneous injection [1]. As a result, Humalog exhibits a significantly faster onset, higher peak concentration, and shorter duration of action compared to regular human insulin, making it a preferred prandial insulin for mimicking physiological mealtime insulin secretion [2].

Why Humalog (Insulin Lispro) Cannot Be Assumed Interchangeable with Other Rapid-Acting Insulin Analogs in All Clinical and Research Settings


Although rapid-acting insulin analogs—insulin lispro (Humalog), insulin aspart (NovoLog), and insulin glulisine (Apidra)—are often treated as a therapeutic class, subtle but quantifiable differences in pharmacokinetic (PK) and pharmacodynamic (PD) profiles exist that preclude automatic substitution in contexts requiring precise timing of action or minimization of inter- and intra-subject variability [1]. These differences arise from distinct amino acid substitutions (lispro: B28/B29 inversion; aspart: B28 Pro→Asp substitution; glulisine: B3 Asn→Lys and B29 Lys→Glu substitutions) and unique formulation excipients (e.g., zinc content, surfactant use) that modulate hexamer dissociation kinetics and absorption rates from the subcutaneous depot [1]. Consequently, head-to-head comparative studies reveal variations in time-to-peak concentration, early exposure, and duration of action that can meaningfully impact postprandial glucose control and hypoglycemia risk, especially in vulnerable populations such as those with renal impairment, pediatric patients, or individuals using automated insulin delivery systems [2].

Quantitative Evidence for Humalog (Insulin Lispro) Differentiation: Head-to-Head PK/PD and Clinical Comparisons


Humalog vs. Regular Human Insulin: 2.2-Fold Higher Cmax and 2.4-Fold Faster Tmax in Euglycemic Clamp Studies

In a glucose clamp study of 10 healthy men receiving 10 U subcutaneous doses, zinc-free insulin lispro achieved a maximum serum insulin concentration (Cmax) of 698 pM compared to 308 pM for regular human insulin—a 2.2-fold increase—and reached peak concentration in 42 minutes versus 101 minutes for regular insulin, representing a 2.4-fold acceleration in time-to-peak (Tmax) [1]. The time to maximum glucose infusion rate (TRmax), a direct measure of pharmacodynamic effect, was 99 minutes for lispro versus 179 minutes for regular insulin, a 1.8-fold faster onset of metabolic action [1].

Pharmacokinetics Euglycemic Clamp Insulin Absorption

Humalog vs. Regular Human Insulin: 2.2-Fold Higher Cmax and 2-Fold Faster Tmax in Hemodialysis Patients with Diabetes Mellitus

In a crossover study of eight diabetic patients on long-term hemodialysis, subcutaneous insulin lispro achieved a standardized maximum concentration (Cmax/D) of 13.6 µU/ml/U compared to 6.1 µU/ml/U for regular insulin (p=0.01), representing a 2.2-fold higher peak exposure [1]. Time to maximum concentration (tmax) was 20 minutes for lispro versus 40 minutes for regular insulin (p=0.01), a 2-fold faster absorption rate [1]. Additionally, the time to minimum blood glucose (Gtmin) trended earlier with lispro (120 min vs. 210 min) [1].

Pharmacokinetics Renal Impairment Hemodialysis

Humalog vs. Regular Human Insulin: Preserved Faster Onset in Type 1 Diabetic Nephropathy

In a double-blind, two-way crossover euglycemic clamp study comparing insulin lispro and regular insulin in type 1 diabetic patients with (NP) and without (DC) overt diabetic nephropathy, time to maximal metabolic effect (measured by glucose infusion rate) was significantly shorter with lispro in both groups: 102 vs. 191 min in NP patients and 105 vs. 172 min in DC patients [1]. Peak plasma free insulin levels were also higher with lispro (359 pmol/l [NP] vs. 254 pmol/l [DC]) compared to regular insulin (213 pmol/l [NP] vs. 144 pmol/l [DC]) [1].

Pharmacodynamics Diabetic Nephropathy Type 1 Diabetes

Humalog vs. Ultra-Rapid Lispro (URLi): Basal PK Profile for Comparison of Next-Generation Formulations

In a randomized, 6-period crossover study in 42 healthy subjects comparing three dose levels (7, 15, 30 U) of Humalog (lispro) and ultra-rapid lispro (URLi) using automated euglycemic clamps, Humalog served as the reference standard [1]. Across all doses, insulin lispro from Humalog appeared in serum 2-5 minutes slower than URLi, with 6- to 8-fold lower exposure in the first 15 minutes post-injection [1]. Humalog exhibited 45-52% greater exposure beyond 3 hours post-dose and a 67-86 minute longer duration of exposure compared to URLi [1]. Onset of insulin action was 7-9 minutes slower, and insulin action was approximately 3-fold lower in the first 30 minutes with Humalog versus URLi [1]. Importantly, total glucose infused (a measure of overall glucodynamic effect) was similar between Humalog and URLi at each dose level, confirming equivalent total metabolic activity [1].

Pharmacokinetics Next-Generation Insulins Dose-Response

Humalog vs. Insulin Aspart: Systematic Review Concludes Comparable Clinical Efficacy and Safety in Type 1 and Type 2 Diabetes

A 2024 systematic review of randomized controlled trials comparing insulin lispro (Humalog) and insulin aspart (NovoLog) in patients with type 1 and type 2 diabetes concluded that both analogs demonstrate comparable safety and efficacy for controlling prandial glycemic excursions [1]. The review found no statistically significant differences in HbA1c reduction, rates of overall or severe hypoglycemia, or other safety outcomes between the two agents [1]. The authors stated that lispro and aspart 'may be used interchangeably in clinical practice' based on the available evidence [1].

Systematic Review Meta-Analysis Comparative Efficacy

Humalog vs. Ultra-Rapid Lispro (URLi): Pediatric and Adult Postprandial Glucose Reduction

In a randomized, crossover meal-tolerance test study comparing a single 0.2 U/kg dose of ultra-rapid lispro (URLi) versus Humalog in children (6-11 years), adolescents (12-17 years), and adults (18-64 years) with type 1 diabetes, Humalog demonstrated slower onset of appearance (4-5 min later), a longer early 50% tmax (7-13 min longer), and 3.5- to 6.5-fold lower exposure in the first 15 minutes (all p<0.01) [1]. Consequently, postprandial glucose at 1 hour was 42 mg/dL higher in children (p=0.008) and 34 mg/dL higher in adults (p=0.018) with Humalog compared to URLi [1]. The glucose excursion over 5 hours was 16% higher in children and 9% higher in adolescents with Humalog [1].

Postprandial Glucose Pediatrics Type 1 Diabetes

Optimal Research and Industrial Applications for Humalog (Insulin Lispro) Based on Quantitative Evidence


Clinical Studies Requiring Established, Well-Characterized Rapid-Acting Insulin Reference

Humalog serves as the ideal reference compound for clinical trials evaluating novel ultra-rapid insulin formulations, new delivery devices, or closed-loop systems. Its extensive PK/PD characterization—including dose-proportional exposure and a well-defined time-action profile as demonstrated in euglycemic clamp studies [1]—provides a robust benchmark against which to measure the performance of emerging therapies. The 2020 Leohr et al. study exemplifies this utility, using Humalog as the comparator to quantify the accelerated onset and shorter duration of URLi across a clinically relevant dose range [1].

Pediatric and Adolescent Diabetes Management Trials

Given the substantial evidence base for Humalog's safety and efficacy in pediatric populations, including head-to-head data against newer analogs [1], Humalog is a preferred prandial insulin for clinical trials enrolling children and adolescents with type 1 diabetes. The 2023 Aronson et al. study confirmed its predictable, albeit slower, absorption profile relative to URLi in children, adolescents, and adults, providing crucial baseline data for age-stratified analyses and the development of pediatric-specific dosing algorithms [1].

Pharmacokinetic Studies in Special Populations with Altered Insulin Kinetics

Humalog's preserved rapid absorption in patients with renal impairment, including those on hemodialysis [1] and with diabetic nephropathy [2], makes it a valuable tool for research investigating insulin pharmacotherapy in these populations. Studies can leverage Humalog to dissect the contributions of altered absorption versus impaired clearance to overall insulin exposure, or to evaluate the impact of renal dysfunction on the time-action profiles of different insulin analogs.

Comparative Effectiveness and Real-World Evidence Generation

As one of the longest-marketed and most widely prescribed rapid-acting insulin analogs, Humalog is a cornerstone for real-world evidence studies and comparative effectiveness research. Its established clinical profile, supported by systematic reviews showing comparable efficacy and safety to other rapid-acting analogs [3], allows for robust observational comparisons of outcomes, healthcare resource utilization, and cost-effectiveness across different insulin products and therapeutic regimens.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Humalog

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.